molecular formula C11H12ClN3O B13886144 1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

Cat. No.: B13886144
M. Wt: 237.68 g/mol
InChI Key: HZEKLWJYJRTGPN-UHFFFAOYSA-N
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Description

1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound with a complex structure that includes a pyrazine ring substituted with a chlorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyrazine with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyrazin-2-yl)ethanone: This compound shares a similar pyrazine ring structure but differs in the position of the chlorine atom.

    (3-chloropyrazin-2-yl)methanamine hydrochloride: Another related compound with a pyrazine ring and a chlorine atom, but with different functional groups.

Uniqueness

1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone is unique due to its specific combination of pyrazine and pyridine rings, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C11H12ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h2,4-5H,3,6-7H2,1H3

InChI Key

HZEKLWJYJRTGPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=CC1)C2=NC=CN=C2Cl

Origin of Product

United States

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